molecular formula C15H15NO3 B8808778 2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL CAS No. 24033-07-6

2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL

Cat. No.: B8808778
CAS No.: 24033-07-6
M. Wt: 257.28 g/mol
InChI Key: KDIGZGCAYQKYEH-UHFFFAOYSA-N
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Description

2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.2845 g/mol . It is characterized by the presence of methoxy and imino groups attached to a phenol ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL typically involves the condensation of 2-methoxyphenol with 4-methoxybenzaldehyde in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL undergoes various chemical reactions, including:

Scientific Research Applications

2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s antioxidant properties .

Comparison with Similar Compounds

Properties

CAS No.

24033-07-6

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-methoxy-4-[(4-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO3/c1-18-13-6-4-12(5-7-13)16-10-11-3-8-14(17)15(9-11)19-2/h3-10,17H,1-2H3

InChI Key

KDIGZGCAYQKYEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Methoxy-4-hydroxybenzaldehyde (vanillin, 1 g, 6.57 mmol) was dissolved in methanol (30 ml). To this solution was added p-anisidine (0.810 g, 6.57 mmol) and the resultant reaction solution was stirred overnight under nitrogen at room temperature. The reaction solution was taken to dryness in vacuo with the application of heat. The resultant solid was azeotropically mixed with methanol (2x), ether (1x), and again with methanol (2x) to yield yellow crystals. The crystals were triturated with hot ether to yield the title product: 1H NMR (300 MHz, CDCl3); δ 8.36 (S, 1H), 7.60 (S, 1H), 7.30-7.17 (m, 3H), 7.05-6,91 (m, 3H), 6.10 (S, 1H), 3.97 (S, 3H), 3.83 (S, 3H).
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Synthesis routes and methods III

Procedure details

3-Methoxy-4-hydroxybenzaldehyde (vanillin, 1 g, 6.57 mmol) was dissolved in methanol (30 ml). To this solution was added p-anisidine (0.810 g, 6.57 mmol) and the resultant reaction solution was stirred overnight under nitrogen at room temperature. The reaction solution was taken to dryness in vacuo with the application of heat. The resultant solid was azeotropically mixed with methanol (2×), ether (1×), and again with methanol (2×) to yield yellow crystals. The crystals were triturated with hot ether to yield the title product: 1H NMR (300 MHz, CDCl3); δ 8.36 (S, 1H) 7.60 (S, 1H), 7.30-7.17 (m, 3H), 7.05-6,91 (m, 3H), 6.10 (S, 1H), 3.97 (S, 3H), 3.83 (S, 3H)
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